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molecular formula C4H4Cl2 B041282 1,4-Dichloro-2-butyne CAS No. 821-10-3

1,4-Dichloro-2-butyne

Cat. No. B041282
M. Wt: 122.98 g/mol
InChI Key: RCHDLEVSZBOHOS-UHFFFAOYSA-N
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Patent
US05002960

Procedure details

The intermediate 5-(5-chloro-3-pentynyl)-3-methylisoxazole was prepared from 3,5-dimethylisoxazole and 1,4-dichloro-2-butyne in the presence of n-butyllithium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.[Cl:8][CH2:9][C:10]#[C:11][CH2:12]Cl.C([Li])CCC>>[Cl:8][CH2:9][C:10]#[C:11][CH2:12][CH2:7][C:5]1[O:4][N:3]=[C:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#CCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC#CCCC1=CC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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